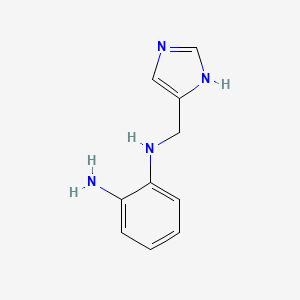

N1-((1H-Imidazol-4-yl)methyl)benzene-1,2-diamine

CAS No.:

Cat. No.: VC15842194

Molecular Formula: C10H12N4

Molecular Weight: 188.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12N4 |

|---|---|

| Molecular Weight | 188.23 g/mol |

| IUPAC Name | 2-N-(1H-imidazol-5-ylmethyl)benzene-1,2-diamine |

| Standard InChI | InChI=1S/C10H12N4/c11-9-3-1-2-4-10(9)13-6-8-5-12-7-14-8/h1-5,7,13H,6,11H2,(H,12,14) |

| Standard InChI Key | NKXAVQKAFRLCAA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)N)NCC2=CN=CN2 |

Introduction

N1-((1H-Imidazol-4-yl)methyl)benzene-1,2-diamine is an organic compound characterized by a benzene ring substituted with a 1H-imidazole moiety and two amine groups. The structure features a benzene core with an imidazole ring at the 4-position and amino groups at the 1 and 2 positions of the benzene. This compound has garnered attention due to its potential biological applications, particularly in medicinal chemistry, where it may serve as a lead compound for drug development.

Synthesis

The synthesis of N1-((1H-Imidazol-4-yl)methyl)benzene-1,2-diamine typically involves nucleophilic aromatic substitution reactions. Common methods include using appropriate starting materials and conditions to facilitate the formation of the desired structure.

Biological Activity

This compound exhibits significant biological activity, particularly in inhibiting various kinases. It has shown moderate affinity towards c-Jun N-terminal kinase 3 (JNK3), which is implicated in several diseases, including neurodegenerative disorders and cancer. The selectivity against closely related kinases enhances its potential as a therapeutic agent, minimizing off-target effects.

Interaction Studies

Interaction studies involving N1-((1H-Imidazol-4-yl)methyl)benzene-1,2-diamine focus on its binding affinity to various kinases. Techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assay (ELISA) are employed to assess its effectiveness as an inhibitor. These studies help elucidate its selectivity profile against other kinases, which is crucial for understanding its therapeutic potential and side effects.

Comparison with Similar Compounds

Several compounds share structural similarities with N1-((1H-Imidazol-4-yl)methyl)benzene-1,2-diamine. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Key Features |

|---|---|---|

| N1-((1H-Imidazol-4-yl)methyl)benzene-1,2-diamine | Benzene with imidazole and two amine groups | Dual functionality as imidazole and diamine derivative |

| 4-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine | Contains a fluorine atom | Used in neurological disorders |

| 4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]benzene-1,2-diamine | Features a sulfanyl group | Involved in various biological activities |

| N-(4-Methylpyridin-3-yl)benzene-1,2-diamine | Exhibits different reactivity due to pyridine substitution | Different biological activity profile |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume